molecular formula C15H13N5OS2 B2864149 5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile CAS No. 338418-70-5

5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile

Cat. No.: B2864149
CAS No.: 338418-70-5
M. Wt: 343.42
InChI Key: SXEIQVIXVOMZLO-UHFFFAOYSA-N
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Description

The compound 5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile is a heterocyclic molecule featuring an isothiazole core substituted with a methyl group at position 5, a carbonitrile group at position 4, and a sulfanyl-linked triazolylphenoxymethyl moiety at position 2.

Properties

IUPAC Name

5-methyl-3-[[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-10-12(7-16)15(20-23-10)22-9-14-17-13(18-19-14)8-21-11-5-3-2-4-6-11/h2-6H,8-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEIQVIXVOMZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=NC(=NN2)COC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile typically involves a multi-step process:

  • Starting Materials: : Precursors such as 5-(phenoxymethyl)-1H-1,2,4-triazole and 4-isothiazolecarbonitrile are integral.

  • Reagents and Conditions: : The use of methyl iodide, followed by a sulfur-containing reagent (such as thiol), in the presence of a base like sodium hydride.

  • Reaction Steps

    • Methylation: : Initial methylation of the triazole component.

    • Formation of Sulfanyl Linkage: : Introduction of the sulfanyl group through nucleophilic substitution.

    • Cyclization and Functionalization: : Final steps ensure cyclization and correct functional group placements.

Industrial Production Methods: In an industrial setting, large-scale production might involve:

  • Batch Processing: : Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

  • Continuous Flow Processes: : Utilizing continuous reactors for a streamlined and efficient production cycle.

Chemical Reactions Analysis

Types of Reactions it Undergoes:
  • Oxidation: : Can undergo oxidation reactions, particularly at the sulfanyl group.

  • Reduction: : Reduction reactions can modify the triazole or isothiazole rings.

  • Substitution: : The phenoxy and methyl groups can be sites for various substitution reactions.

Common Reagents and Conditions:
  • Oxidation Reagents: : Hydrogen peroxide or sodium hypochlorite in mild conditions.

  • Reduction Reagents: : Metal hydrides like lithium aluminium hydride.

  • Substitution Conditions: : Catalysts like palladium or nickel can facilitate substitution reactions.

Major Products Formed:
  • Oxidized Derivatives: : Products with oxidized sulfanyl groups.

  • Reduced Analogs: : Simplified triazole or isothiazole rings.

  • Substituted Variants: : Structures with modified phenoxy or methyl groups.

Scientific Research Applications

This compound finds application in various research fields:

  • Chemistry: : Utilized as an intermediate in complex synthetic pathways.

  • Biology: : Acts as a probe or ligand in biochemical assays.

  • Medicine: : Potential therapeutic agent due to its structural versatility.

  • Industry: : Used in developing materials with specific mechanical or chemical properties.

Mechanism of Action

Molecular Targets and Pathways Involved: The compound exerts its effects by interacting with:

  • Enzymatic Inhibitors: : The triazole and isothiazole rings can inhibit enzymes.

  • Receptor Binding: : The phenoxy group might engage with various receptors.

  • Signal Pathways: : Modulates intracellular signaling pathways through its multifunctional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous heterocycles, focusing on core structures, substituents, synthesis, and crystallographic properties.

Key Comparisons

Core Heterocycle Differences: Isothiazole (Target Compound): The isothiazole ring is more electronegative than thiazole (Compounds 4 and 5) due to the sulfur and nitrogen atoms in adjacent positions. This increases oxidative stability but may reduce solubility compared to thiazole derivatives . Thiazole (Compounds 4 and 5): Thiazole derivatives in exhibit partial planarity, with fluorophenyl substituents inducing perpendicular orientations in one aromatic ring. Similar steric effects are expected in the target compound’s phenoxymethyl group . Isoxazole and Pyrazole ( and ): Isoxazole (oxygen-containing) and pyrazole (two adjacent nitrogens) cores differ in electronic properties.

Substituent Effects: Phenoxymethyl vs. Halogenated Aryl Groups: The target compound’s phenoxymethyl group (ether linkage) is less electron-withdrawing than the chlorophenyl or fluorophenyl groups in Compounds 4 and 3. This may enhance lipophilicity, influencing bioavailability .

Synthesis and Crystallography :

  • Compounds 4 and 5 () were synthesized in high yields and crystallized in triclinic systems using dimethylformamide. Their structural determination relied on SHELX and ORTEP software, standard tools for small-molecule crystallography .
  • The absence of crystallographic data for the target compound precludes direct comparison, but similar methodologies (e.g., single-crystal X-ray diffraction with SHELXL refinement) would apply if data were available .

Conformational Flexibility: Fluorophenyl groups in Compounds 4 and 5 introduce torsional angles of ~90° relative to the planar core. The phenoxymethyl group in the target compound may adopt similar non-planar conformations, affecting molecular packing and intermolecular interactions .

Research Findings and Implications

  • Structural Insights : Isothiazole derivatives are less common in the literature compared to thiazole or pyrazole analogs. Their unique electronic profiles warrant further exploration for applications in catalysis or drug design.
  • Synthetic Challenges: The phenoxymethyl-triazolylmethylsulfanyl substituent in the target compound may complicate synthesis due to steric hindrance during cyclization or coupling steps.
  • Software Utilization : Crystallographic studies of related compounds (e.g., ) highlight the reliance on SHELX, ORTEP, and WinGX for structural validation, ensuring reproducibility in heterocyclic chemistry .

Biological Activity

5-Methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile (CAS No. 338418-70-5) is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N5OS2, with a molecular weight of 343.43 g/mol. The structure features a triazole ring, an isothiazole moiety, and a sulfanyl group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC15H13N5OS2
Molecular Weight343.43 g/mol
CAS Number338418-70-5
Melting PointNot specified
SolubilityNot specified

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant activity against various fungal pathogens by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Antibacterial Properties

The compound's antibacterial activity may stem from its ability to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways. Studies have shown that triazole derivatives can be effective against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the inhibition of specific enzymes involved in tumor proliferation and metastasis. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for fungal growth and bacterial survival.
  • Cell Signaling Interference : It might disrupt signaling pathways essential for cancer cell proliferation.
  • Molecular Interactions : The presence of the triazole ring allows for hydrogen bonding and π-π interactions with biological targets.

Case Studies

  • Antifungal Efficacy : In a study evaluating the antifungal activity of triazole derivatives, compounds structurally related to this compound showed effective inhibition against Candida albicans and Aspergillus niger at low micromolar concentrations.
  • Antibacterial Testing : A series of in vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis in HeLa cells through caspase activation pathways, suggesting its potential as an anticancer agent.

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